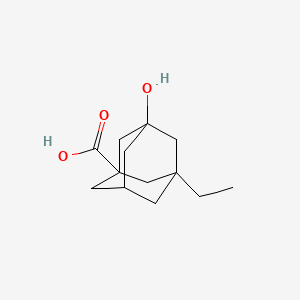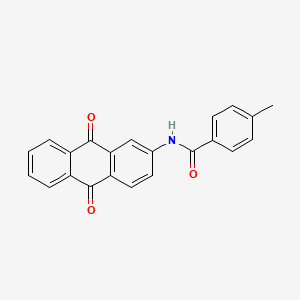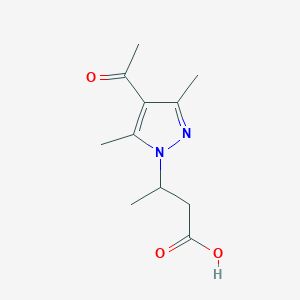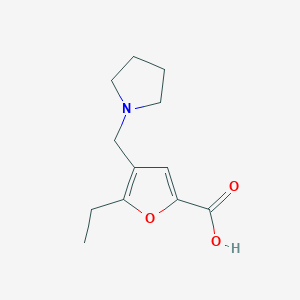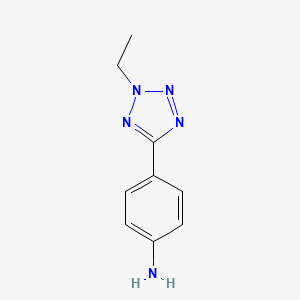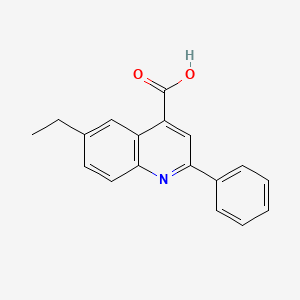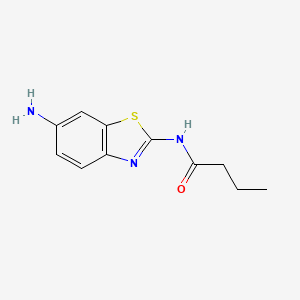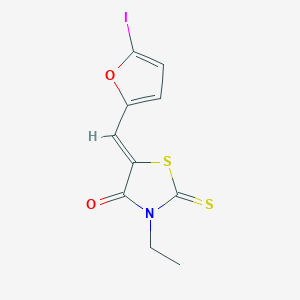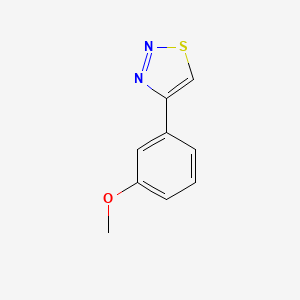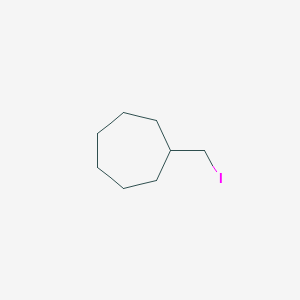
Iodomethylcycloheptane
Descripción general
Descripción
Iodomethylcycloheptane is a cyclic ether compound that is used in various scientific research applications in the field of organic chemistry. It is an important synthetic intermediate in the preparation of a variety of compounds, including pharmaceuticals, dyes, and polymers. It is also used as a model compound for studying the reactivity of cyclic ethers.
Aplicaciones Científicas De Investigación
Enantioselective Cyclopropanation of Allylic Alcohols
Research Highlight
A study explored the effect of zinc iodide on the catalytic, enantioselective cyclopropanation of allylic alcohols using bis(iodomethyl)zinc as the reagent. This research demonstrated significant rate enhancement and increased enantiomeric excess of the product cyclopropane when zinc iodide was present, suggesting the role of iodinated compounds in synthesizing enantioselective cyclopropane derivatives (Denmark & O'Connor, 1997).
Capture of Iodine in Highly Stable Metal-Organic Frameworks
Research Highlight
This study involved a series of aluminum-based metal-organic frameworks (MOFs) investigated for the sorption of iodine in cyclohexane. The findings highlighted that the best sorption uptake was achieved with MOFs decorated by electro-donor groups, showcasing the importance of iodinated compounds in the development of materials for iodine capture (Falaise et al., 2013).
Assembling Polyiodides and Iodobismuthates
Research Highlight
Utilizing the template effect of 1,4-diazacycloheptane, researchers prepared new hybrid iodides, demonstrating the ability to assemble anionic and neutral building blocks into polymer structures. This study underscores the potential of iodinated compounds in forming complex structures with significant properties, such as narrow band gaps and high thermal stability (Shestimerova et al., 2020).
Propiedades
IUPAC Name |
iodomethylcycloheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15I/c9-7-8-5-3-1-2-4-6-8/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDFCRRIMCDUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376663 | |
| Record name | Iodomethylcycloheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iodomethylcycloheptane | |
CAS RN |
226723-95-1 | |
| Record name | Iodomethylcycloheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

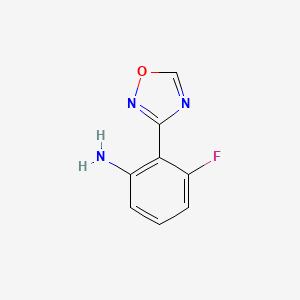
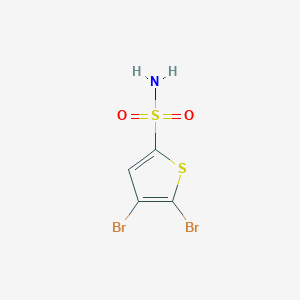
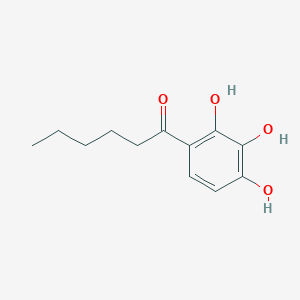
![2-[(2,5-Dimethoxy-4-nitrophenyl)thio]ethanohydrazide](/img/structure/B1621180.png)
![3-[(4-chlorophenyl)sulfonylmethyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B1621182.png)
